5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide
Description
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide is a complex organic compound with a molecular formula of C11H15BrN2O3S2 and a molecular weight of 367.28 g/mol . This compound features a bromine atom, a thiophene ring, and a sulfonamide group, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S2/c12-9-4-5-11(18-9)19(16,17)13-6-2-8-14-7-1-3-10(14)15/h4-5,13H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGTMURKAROSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. The bromination of thiophene-2-sulfonamide is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromo derivative is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the sulfonamide group can be reduced to amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides using palladium-catalyzed cross-coupling techniques.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
EDCI: A coupling agent for amide bond formation.
Palladium Catalysts: Employed in cross-coupling reactions.
Major Products Formed
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Aryl or Alkyl Derivatives: Produced via coupling reactions.
Scientific Research Applications
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide is unique due to its combination of a bromine atom, thiophene ring, and sulfonamide group, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
